5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

CAS No.: 495414-32-9

Cat. No.: VC2361922

Molecular Formula: C11H11BrO

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 495414-32-9 |

|---|---|

| Molecular Formula | C11H11BrO |

| Molecular Weight | 239.11 g/mol |

| IUPAC Name | 5-bromo-2,2-dimethyl-3H-inden-1-one |

| Standard InChI | InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 |

| Standard InChI Key | GCRNUNIYUKQVGO-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(C1=O)C=CC(=C2)Br)C |

| Canonical SMILES | CC1(CC2=C(C1=O)C=CC(=C2)Br)C |

Introduction

Chemical Identity and Basic Properties

Identification Information

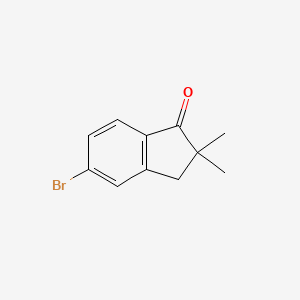

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a derivative of indanone with distinctive structural features. The compound is registered with CAS number 495414-32-9 and possesses the molecular formula C₁₁H₁₁BrO . It is also known by several synonyms, including 5-bromo-2,2-dimethyl-3H-inden-1-one and 5-Bromo-2,2-dimethylindan-1-one .

Structural Characteristics

The compound features a bicyclic structure with a five-membered ring fused to a benzene ring. Its key structural elements include:

-

A bromine atom at the 5-position of the indanone scaffold

-

Two methyl groups at the 2-position, creating a quaternary carbon center

-

A ketone functional group at position 1

This structural arrangement contributes to its unique chemical reactivity profile and potential applications in synthetic chemistry .

Physical and Chemical Properties

The molecular weight of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is 239.11 g/mol . Its structural characteristics confer specific chemical properties:

The compound's reactivity is primarily governed by its bromine substituent and ketone functional group, while the geminal dimethyl groups introduce steric hindrance that influences its chemical behavior.

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of the parent compound, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This selective bromination targets the 5-position of the aromatic ring.

A common approach employs bromine or a brominating agent under controlled conditions:

-

Starting material: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

-

Brominating agent: Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Solvent: Dichloromethane or chloroform

-

Reaction conditions: Low temperature (0-5°C) followed by gradual warming

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the ketone group directing the bromination to the para position relative to the fused ring junction.

Industrial Production Considerations

For scaled-up production, the synthesis may incorporate:

-

Continuous flow reactors to enhance reaction efficiency

-

Optimized solvent systems to maximize yield and purity

-

Catalysts to facilitate selective bromination

-

Automated systems for process control

These adaptations improve the scalability and economic viability of the synthetic process for commercial applications.

Chemical Reactivity and Transformation

Reactivity Profile

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exhibits reactivity at two primary sites:

-

Bromine atom - Susceptible to nucleophilic aromatic substitution

-

Ketone group - Prone to reduction and condensation reactions

The dimethyl groups at the 2-position introduce steric hindrance that influences reaction pathways and selectivity .

Nucleophilic Aromatic Substitution

The bromine atom can be replaced by various nucleophiles:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | Polar aprotic solvent, elevated temperature | 5-amino derivatives | Pharmaceutical intermediates |

| Alkoxides | DMF, 80-100°C | 5-alkoxy derivatives | Synthetic building blocks |

| Thiols | Base, room temperature to 60°C | 5-thio derivatives | Bioactive compounds |

These substitution reactions proceed via a two-step mechanism involving the formation of a Meisenheimer complex, followed by elimination of bromide .

Reduction Reactions

The ketone functional group undergoes reduction with hydride-based reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0°C, 2 hr | 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol | ~85% |

| Lithium aluminum hydride | THF, reflux, 4 hr | 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol | ~92% |

The reduction products serve as valuable intermediates for further transformations .

Applications in Synthetic Chemistry

Role as a Building Block

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block in organic synthesis. Its bromine substituent makes it particularly valuable for cross-coupling reactions and functional group transformations.

Key applications include:

-

Cross-coupling reactions - Suzuki, Sonogashira, and Buchwald-Hartwig couplings

-

Heterocycle synthesis - Formation of indole, quinoline, and related heterocyclic systems

-

Complex molecule assembly - Construction of natural product analogs and pharmaceutical intermediates

The compound's unique structure enables diverse synthetic pathways, making it a valuable starting material for accessing complex molecular architectures.

Synthetic Transformations

Several transformations of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one have been reported:

-

Nucleophilic substitution of the bromine atom by various nucleophiles to form derivatives with enhanced biological activity

-

Reduction of the ketone group to produce the corresponding alcohol

-

Cyclization reactions to generate novel cyclic structures with potential therapeutic applications

-

Carbon-carbon bond formation via cross-coupling methodologies

These transformations expand the utility of the compound in creating diverse molecular scaffolds.

Biological Activity and Medicinal Chemistry

Antimicrobial Properties

Studies indicate that 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exhibits antimicrobial activity against various bacterial strains. This activity likely stems from its ability to interact with specific molecular targets in bacterial cells .

Comparative data on antimicrobial activity of similar compounds suggests that the bromine substituent plays a crucial role in biological efficacy. For instance, the chloro-analog (5-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one) demonstrates significant activity against both Gram-positive and Gram-negative bacteria, as shown in the following table :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μM |

| Escherichia coli | 15.625 μM |

| Pseudomonas aeruginosa | 31.25 μM |

The brominated analog is expected to show similar or potentially enhanced activity profiles due to the bromine atom's increased polarizability and lipophilicity compared to chlorine .

Comparison with Structural Analogs

Related Compounds

Several structural analogs of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exist, each with distinctive properties:

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 5-Bromo-2,3-dihydro-1H-inden-1-one | C₉H₇BrO | 211.055 g/mol | Lacks dimethyl groups |

| 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C₁₁H₁₁ClO | 194.66 g/mol | Contains chlorine instead of bromine |

| 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene | C₁₁H₁₃Br | 225.12 g/mol | Lacks ketone group |

These structural variations result in different chemical reactivity patterns and biological activities .

Structure-Activity Relationships

Comparisons between 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its analogs reveal important structure-activity relationships:

-

The presence of the bromine atom enhances lipophilicity and membrane permeability

-

The dimethyl groups increase steric bulk and influence binding to biological targets

-

The ketone functionality serves as a hydrogen bond acceptor in interactions with proteins

These structural features contribute to the compound's biological profile and potential therapeutic applications .

Analytical Characterization

Spectroscopic Properties

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be characterized using various spectroscopic techniques:

-

NMR Spectroscopy: Distinctive signals for aromatic protons (δ 7.0-8.0 ppm), methyl groups (δ 1.2-1.4 ppm), and methylene protons (δ 2.5-3.0 ppm)

-

IR Spectroscopy: Characteristic absorption for the carbonyl group (~1700 cm⁻¹) and C-Br stretching (~550-650 cm⁻¹)

-

Mass Spectrometry: Molecular ion peak at m/z 239/241 with characteristic isotope pattern for bromine

These spectroscopic signatures enable accurate identification and purity assessment of the compound .

Chromatographic Analysis

Chromatographic methods for analysis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one include:

-

HPLC: Typically employing C18 columns with acetonitrile/water mobile phases

-

GC-MS: Useful for high-resolution analysis and structural confirmation

-

TLC: Silica gel plates with hexane/ethyl acetate solvent systems

These techniques facilitate quality control and purity determination in research and production settings .

Future Research Directions

Synthetic Methodology Development

Future research on 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one could focus on:

-

Development of greener synthetic routes with reduced environmental impact

-

Catalyst optimization for selective functionalization reactions

-

Flow chemistry approaches for scalable and efficient production

These advancements would enhance the accessibility and utility of the compound for research and industrial applications.

Biological Activity Exploration

Promising areas for investigating the biological activity of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one include:

-

Comprehensive antimicrobial profiling against resistant bacterial strains

-

Evaluation of anticancer potential through mechanistic studies

-

Structure-activity relationship studies with focused libraries of derivatives

-

Target identification to elucidate mechanisms of action

These investigations could reveal new therapeutic applications and guide the development of optimized analogs with enhanced activity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume